molecular formula C16H18ClN5O2 B2979244 N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2200471-40-3

N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2979244
CAS No.: 2200471-40-3
M. Wt: 347.8
InChI Key: CVNBAPGMTBQKPM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. It integrates three privileged structural motifs: an azetidine ring, a 1,2,3-triazole heterocycle, and a substituted anilide. The azetidine ring is a four-membered nitrogen heterocycle valued in drug design for its contribution to molecular rigidity and as a conformationally constrained bioisostere of amide bonds and other functional groups, which can fine-tune properties like metabolic stability and solubility . The 1,2,3-triazole moiety, often introduced via "click chemistry," is highly stable and capable of participating in key intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets . Furthermore, the 4-cyclopropyl substituent on the triazole ring can significantly influence the molecule's three-dimensional conformation and steric profile, potentially enhancing target selectivity . Compounds featuring a 1,2,3-triazolyl-4-carboxamide core, analogous to the connectivity in this molecule, have demonstrated a wide spectrum of reported biological activities in scientific literature, including antiproliferative, antifungal, antiviral, and antimicrobial properties . The specific arrangement of the 5-chloro-2-methoxyphenyl group and the azetidine-triazole backbone makes this compound a promising candidate for researchers investigating novel therapeutics, particularly in oncology and infectious disease. It is suited for hit-to-lead optimization, structure-activity relationship (SAR) studies, and target identification. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-24-15-5-4-11(17)6-13(15)18-16(23)21-7-12(8-21)22-9-14(19-20-22)10-2-3-10/h4-6,9-10,12H,2-3,7-8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNBAPGMTBQKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Introduction of the Triazole Group: The 1,2,3-triazole ring is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step involves reacting an alkyne with an azide in the presence of a copper catalyst.

    Attachment of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl moiety can be introduced through nucleophilic aromatic substitution reactions, where a suitable chloro-methoxybenzene derivative reacts with a nucleophile.

    Final Coupling: The final step involves coupling the azetidine, triazole, and chloro-methoxyphenyl intermediates under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the azetidine ring or the triazole moiety, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

    Materials Science: Its unique structural features might be useful in the design of new materials with specific properties, such as polymers or nanomaterials.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Triazole Carboxamide Derivatives

N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide (Compound 19)
  • Core Structure : Azetidine carboxamide with a triazole substituent.
  • Key Differences :
    • The triazole is substituted with a benzyl group (vs. cyclopropyl in the target compound).
    • The carboxamide is attached to a 2-methylpropan-2-yl group (vs. 5-chloro-2-methoxyphenyl).
  • Synthesis :
    • Cu-catalyzed azide-alkyne cycloaddition (click chemistry) to form the triazole ring.
    • Pd(OAc)₂-mediated C-H activation for bis-arylation of azetidine .
  • Significance : Demonstrates the feasibility of introducing triazole groups via click chemistry, a method likely applicable to the target compound.
N-(4-Chlorobenzyl)-3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
  • Core Structure : Azetidine carboxamide with a triazole substituent.
  • Key Differences: Triazole is substituted with a phenoxymethyl group (vs. cyclopropyl). Carboxamide linked to a 4-chlorobenzyl group (vs. 5-chloro-2-methoxyphenyl).
  • Significance: Highlights the role of substituent bulkiness (cyclopropyl vs. phenoxymethyl) in modulating steric effects and solubility.

Pyrazole-Carboxamide Derivatives (Compounds 3a–3p)**

  • Core Structure : Pyrazole-carboxamide (vs. azetidine-carboxamide).
  • Key Similarities :
    • Presence of chloro and methoxy substituents on aryl groups.
    • Carboxamide linkage for structural diversity.
  • Key Differences: Pyrazole ring lacks the conformational constraints of azetidine. No triazole moiety in these derivatives.
  • Synthesis :
    • EDCI/HOBt-mediated coupling of pyrazole intermediates .
    • Yields range from 62–71% , with melting points between 123–183°C .
  • Significance : Illustrates the impact of core ring size (pyrazole vs. azetidine) on synthetic accessibility and physicochemical properties.

Key Research Findings and Implications

Synthetic Strategies :

  • The target compound’s triazole group can likely be synthesized via Cu-catalyzed click chemistry , as demonstrated in azetidine analogs .
  • EDCI/HOBt coupling, effective for pyrazole-carboxamides , may also apply to azetidine systems for carboxamide formation.

Substituent Effects: Cyclopropyl on triazole may enhance metabolic stability compared to bulkier groups (e.g., benzyl or phenoxymethyl) . The 5-chloro-2-methoxyphenyl group could improve lipophilicity and target binding compared to simpler aryl substituents.

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